molecular formula C13H17BrN2O B2957668 3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2176125-87-2

3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2957668
CAS No.: 2176125-87-2
M. Wt: 297.196
InChI Key: AZITUKPIGYALGF-UHFFFAOYSA-N
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Description

3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is a synthetic derivative of the tropane alkaloid framework, which consists of an 8-methyl-8-azabicyclo[3.2.1]octane core substituted with a 5-bromopyridin-2-yloxy group at the 3-position. The tropane scaffold is a bicyclic amine structure prevalent in natural and synthetic bioactive compounds, including cocaine, atropine, and benztropine . The bromopyridine substituent introduces unique electronic and steric properties, distinguishing it from classical tropane derivatives.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-16-10-3-4-11(16)7-12(6-10)17-13-5-2-9(14)8-15-13/h2,5,8,10-12H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZITUKPIGYALGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane, a derivative of the bicyclic compound 8-azabicyclo[3.2.1]octane, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacodynamics, receptor interactions, and therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C13H14BrN2O\text{C}_{13}\text{H}_{14}\text{BrN}_2\text{O}

This structure includes a brominated pyridine moiety and an azabicyclo framework, which are critical for its biological activity.

1. Receptor Interactions

Research indicates that compounds related to 8-azabicyclo[3.2.1]octane exhibit selective antagonism at various opioid receptors, particularly the kappa (κ) opioid receptor. For instance, a study demonstrated that modifications to this scaffold led to compounds with significant κ antagonism (IC50 = 20 nM) while maintaining low μ and δ receptor interactions, suggesting a favorable selectivity profile for potential therapeutic applications in pain management and mood disorders .

2. Neurotransmitter Reuptake Inhibition

The compound is also noted for its ability to inhibit the reuptake of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. This action is crucial for developing treatments for disorders such as depression and anxiety . The structure-activity relationship (SAR) studies have shown that modifications in the azabicyclo framework can enhance reuptake inhibition potency .

Biological Activity Data

Activity IC50 Value Receptor Type Reference
κ Opioid Receptor Antagonism20 nMKappa (κ)
Serotonin Reuptake InhibitionNot specifiedSerotonin Transporter
Norepinephrine Reuptake InhibitionNot specifiedNorepinephrine Transporter

Case Study 1: Analgesic Properties

A series of derivatives based on the bicyclic structure were evaluated for their analgesic properties using the hot plate test in animal models. One specific derivative demonstrated significant analgesic activity, comparable to morphine, indicating that this class of compounds may serve as effective analgesics without the addictive potential associated with traditional opioids .

Case Study 2: CNS Effects

In vivo studies have shown that certain analogs can modulate central nervous system (CNS) activity effectively. For example, specific modifications to the azabicyclo structure resulted in compounds with improved brain penetration and bioavailability, enhancing their therapeutic efficacy for CNS-related disorders .

Comparison with Similar Compounds

Structural Analogues of the Tropane Core

The 8-methyl-8-azabicyclo[3.2.1]octane framework is shared among numerous pharmacologically active compounds. Key analogues include:

Cocaine and Phenyltropanes
  • Cocaine: A natural alkaloid with a 3β-benzoyloxy substituent. Cocaine inhibits monoamine reuptake transporters (e.g., dopamine, serotonin) .
  • Phenyltropanes : Synthetic analogues (e.g., WIN 35,428) retain the 3β-aryloxy group but replace benzoyl with substituted phenyl rings for enhanced selectivity and stability .
  • Comparison : The target compound’s 5-bromopyridinyloxy group introduces a halogen atom, which may enhance electron-withdrawing effects and metabolic stability compared to cocaine’s benzoyloxy group. Bromine’s polarizability could also facilitate halogen bonding in receptor interactions .
Benztropine Mesylate
  • Structure: (3-endo)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane monomethanesulfonate .
  • Activity : Anticholinergic agent used in Parkinson’s disease, acting via muscarinic receptor antagonism .
  • Comparison : Benztropine’s bulky diphenylmethoxy group likely reduces CNS penetration compared to the smaller bromopyridinyloxy substituent, which may improve blood-brain barrier permeability .
Atropine and Scopolamine
  • Structure : Atropine features a 3α-tropanyl ester of tropic acid, while scopolamine has a 6,7-epoxide group .
  • Activity : Muscarinic antagonists with applications in ophthalmology and motion sickness .
Pyrazine and Pyridin-2-yloxy Derivatives
  • Example : (1R,3r,5S)-3-((5-Methylpyrazin-2-yl)oxy)-8-azabicyclo[3.2.1]octane sulfonamides ().
  • Comparison : Pyrazine rings enhance hydrogen-bonding capacity, whereas the bromopyridine group in the target compound may engage in halogen bonding or Suzuki cross-coupling reactions for further derivatization .
Sulfonamide and Triazole Analogues
  • Example : 8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane ().
  • Comparison : Sulfonamides and triazoles improve aqueous solubility, whereas the bromopyridine substituent may increase lipophilicity (logP) and membrane permeability .

Physicochemical and Pharmacokinetic Properties

Compound Substituent Molecular Weight Key Properties
Target Compound 5-Bromopyridin-2-yloxy ~337.2 g/mol Halogen bonding potential, moderate lipophilicity, synthetic versatility
Cocaine Benzoyloxy 303.4 g/mol Rapid hydrolysis, high CNS penetration
Benztropine Mesylate Diphenylmethoxy 403.5 g/mol Bulky substituent, reduced BBB permeability
(1R,3r,5S)-3-(4-Phenylphenoxy) derivative 4-Phenylphenoxy ~434.5 g/mol Enhanced metabolic stability via sulfonamide group

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